N-(2-butoxyphenyl)pentanamide
Description
N-(2-Butoxyphenyl)pentanamide is an amide derivative featuring a pentanamide backbone substituted at the nitrogen with a 2-butoxyphenyl group. The 2-butoxy substituent introduces steric bulk and increased lipophilicity compared to smaller para-substituted analogs like N4MP. This structural distinction may influence solubility, metabolic stability, and target engagement.
Properties
Molecular Formula |
C15H23NO2 |
|---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
N-(2-butoxyphenyl)pentanamide |
InChI |
InChI=1S/C15H23NO2/c1-3-5-11-15(17)16-13-9-7-8-10-14(13)18-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3,(H,16,17) |
InChI Key |
UXWNCNAZHXLUPG-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC=C1OCCCC |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC=C1OCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their substituent effects:
Structural Implications :
- Lipophilicity : The butoxy group increases logP (predicted >3.5) compared to N4MP (logP = 2.97), which could enhance membrane permeability but reduce aqueous solubility .
Physicochemical and Pharmacokinetic Properties
Comparative data for N4MP and related compounds:
Key Observations :
- The ortho-substitution may reduce topological polar surface area (TPSA) slightly compared to para-substituted N4MP, favoring passive diffusion .
Anti-Ulcer and CNS Activity :
- Dipeptide-sulphonamide pentanamide derivatives () show selective binding to Helicobacter pylori receptors (docking score: -9.2 kcal/mol vs.
- Piperazine-containing pentanamide analogs () target dopamine D3 receptors, indicating CNS applications .
This compound’s ortho-substituent may further mitigate off-target interactions, but metabolic byproducts (e.g., butoxy chain oxidation) require evaluation.
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